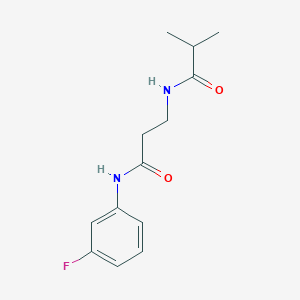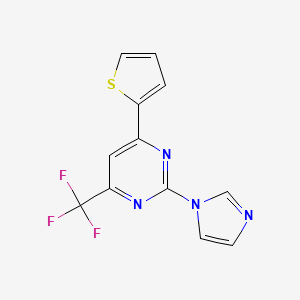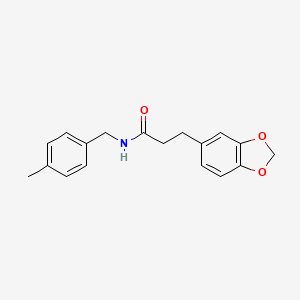![molecular formula C17H26ClN3O3S B4464396 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide](/img/structure/B4464396.png)
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide
説明
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) and has shown great potential in the field of cancer research. The compound has been synthesized by various methods and has been extensively studied for its biochemical and physiological effects.
作用機序
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide inhibits PTK by binding to the ATP-binding site of the enzyme, thus preventing the phosphorylation of downstream signaling molecules. The inhibition of PTK leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has been shown to have a high selectivity for PTK and minimal off-target effects.
Biochemical and Physiological Effects:
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has been shown to have significant biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting PTK. 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has also been shown to inhibit the growth and survival of cancer stem cells, which are responsible for tumor initiation and recurrence. In addition, 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has been demonstrated to enhance the anti-tumor immune response by increasing the infiltration of immune cells into the tumor microenvironment.
実験室実験の利点と制限
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has several advantages as a research tool in cancer biology. The compound is highly selective for PTK and has minimal off-target effects, which makes it a valuable tool for studying the role of PTK in cancer progression. 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has also been shown to enhance the efficacy of other cancer therapies, which makes it a potential candidate for combination therapy. However, 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has some limitations in lab experiments. The compound has low solubility in aqueous solutions, which can limit its use in some assays. In addition, 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has a short half-life in vivo, which can affect its pharmacokinetics and efficacy.
将来の方向性
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has several potential future directions in cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. The future directions for 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide include the development of more effective synthesis methods, the optimization of pharmacokinetics and pharmacodynamics, and the identification of biomarkers for patient selection. In addition, 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide may have potential applications in other diseases, such as autoimmune disorders and inflammatory diseases.
科学的研究の応用
4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its potential use in cancer treatment. The compound has shown promising results in preclinical studies as a selective and potent inhibitor of PTK, which plays a critical role in the regulation of cell proliferation and survival. 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In addition, 4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)butanamide has been demonstrated to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
4-(3-chloro-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-20-11-8-15(9-12-20)19-17(22)7-4-10-21(25(2,23)24)16-6-3-5-14(18)13-16/h3,5-6,13,15H,4,7-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNZLNOZLVGLAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCCN(C2=CC(=CC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-furyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464313.png)
![4-{2-[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B4464324.png)
![3-(2-fluorophenyl)-5-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4464326.png)
![4-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-6-chloro-2-pyrimidinamine](/img/structure/B4464329.png)

![N-(4-methoxybenzyl)-2-[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4464347.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B4464359.png)
![N-(3,5-dimethoxyphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4464361.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4464369.png)
![3-(4-fluorophenyl)-7-(4-methoxybenzyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4464377.png)



![3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B4464401.png)